Sodium polystyrene sulfonate

Description

The exact mass of the compound this compound is 184.01941529 g/mol and the complexity rating of the compound is 242. The solubility of this chemical has been described as 2.59e-01 g/L. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

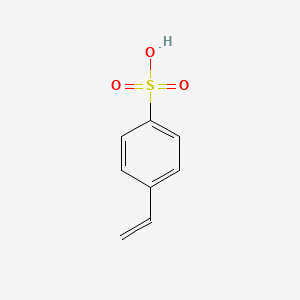

4-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFQRLKWCCTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 | |

| Record name | Poly(4-styrenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28210-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5045045 | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid | |

| Record name | Polystyrene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.59e-01 g/L | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-70-4, 28210-41-5, 9080-79-9 | |

| Record name | 4-Styrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1822L42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Evolution of Polystyrene Sulfonate Chemistry

The journey of polystyrene sulfonate began with the sulfonation of polystyrene, a process that introduces sulfonate (SO₃H) functional groups onto the phenyl rings of the polystyrene backbone. wikipedia.org This chemical modification transforms the hydrophobic polystyrene into a water-soluble polyelectrolyte. acs.org The idealized formula for the resulting polystyrene sulfonic acid is (CH₂CHC₆H₄SO₃H)n. wikipedia.org Neutralization with a base, such as sodium hydroxide (B78521), yields the sodium salt, sodium polystyrene sulfonate. wikipedia.org

Early methods for this conversion often involved the use of potent sulfonating agents like concentrated sulfuric acid or sulfur trioxide. wikipedia.orgresearchgate.net These techniques, while effective, could sometimes lead to side reactions such as double substitutions on the phenyl rings or crosslinking between polymer chains, where two sulfonic acid groups condense to form a sulfonyl crosslink. wikipedia.org Conversely, milder reagents like acetyl sulfate (B86663) might result in incomplete sulfonation. wikipedia.org

A significant advancement in the synthesis of polystyrene sulfonates came with the development of atom transfer radical polymerization (ATRP) of protected styrene (B11656) sulfonates. This technique allows for the creation of well-defined linear polymers and more complex molecular architectures, offering greater control over the final properties of the material. wikipedia.org The degree of sulfonation and the polymer's molecular weight are critical parameters that researchers can now tailor for specific applications. nih.govresearchgate.net

Scope of Academic Research on Sodium Polystyrene Sulfonate Beyond Biomedical Applications

The unique ion-exchange capabilities and polyelectrolytic nature of sodium polystyrene sulfonate have spurred a wide range of research into its non-biomedical applications. These investigations primarily fall within the domains of materials science and environmental engineering.

In materials science , SPS is explored for its role in creating advanced functional materials. Its properties make it a candidate for:

Proton Exchange Membranes (PEMs) in Fuel Cells: SPS is investigated as a component in PEMs, which are crucial for the operation of fuel cells. wikipedia.orgitb.ac.idacademie-sciences.fr Blends of sulfonated polystyrene with other materials, such as lignosulfonate, have been studied to create membranes with low methanol (B129727) crossover, a desirable property for direct methanol fuel cells (DMFCs). itb.ac.id

Nanocomposites: Researchers have synthesized nanocomposites incorporating SPS, such as a silver polystyrene sulfonate polyelectrolyte. academie-sciences.fr These materials can exhibit novel properties, including the spontaneous reduction of silver ions to form silver nanoparticles. academie-sciences.fr

Superplasticizers in Cement: SPS is utilized as a superplasticizer in cement formulations. wikipedia.orgsemanticscholar.org Its addition can modify the hydration process of cement, alter the morphology of crystalline structures like ettringite, and reduce pore volumes and sizes, ultimately influencing the mechanical properties of the final concrete product. semanticscholar.orgresearchgate.net

In environmental engineering , the focus is on leveraging SPS for remediation and sustainable practices:

Water Treatment Membranes: SPS particles are used as building blocks for nanofiltration membranes. mdpi.com These membranes can be designed with specific charge domains to target the removal of certain ions from water. mdpi.com

Soil Stabilization: Anionic polyelectrolytes like SPS are investigated as soil stabilizers. ascelibrary.org Research has shown that the molecular weight and concentration of the SPS solution, as well as the dosage applied, can significantly improve the strength and fracture toughness of sandy soils. ascelibrary.org

The following table summarizes some of the key research findings in these non-biomedical fields:

| Application Area | Research Focus | Key Findings |

| Materials Science | Proton Exchange Membranes | Blends of SPS with lignosulfonate show potential as alternative membranes to Nafion in DMFCs due to lower methanol permeability. itb.ac.id |

| Nanocomposites | Silver polystyrene sulfonate can spontaneously form silver nanoparticles, leading to materials with potential self-healing properties. academie-sciences.fr | |

| Cement Additives | SPS acts as a superplasticizer, improving the microstructure and mechanical strength of blended cement. semanticscholar.orgresearchgate.net | |

| Environmental Engineering | Water Filtration | SPS particles can be used to create nanofiltration membranes with tailored ion rejection capabilities. mdpi.com |

| Soil Stabilization | SPS treatment can enhance the strength and resistance to crack propagation in sandy soils, with effectiveness dependent on molecular weight and concentration. ascelibrary.org |

Fundamental Role of Sulfonated Polystyrenes As Polyelectrolytes

Post-Polymerization Modification: Sulfonation of Polystyrene Precursors

Grafting Techniques for Functionalization

Grafting techniques offer a versatile approach to functionalize this compound (SPS) and its derivatives, thereby tailoring their properties for specific applications. These methods involve the covalent attachment of polymer chains onto a substrate, which can be another polymer or a solid surface.

One common strategy is "grafting from," where polymerization is initiated from active sites on a surface. acs.org This can be achieved through methods like thermal or UV irradiation-induced radical polymerization. acs.orgaip.org For instance, poly(sodium 4-styrene sulfonate) (PNaSS) has been grafted onto polyethylene (B3416737) terephthalate (B1205515) and polycaprolactone (B3415563) surfaces using a thermal surface-initiated atom transfer radical polymerization (ATRP) technique. aip.org ATRP is a controlled radical polymerization method that allows for the synthesis of well-defined polymers with narrow molecular weight distributions. nih.gov It requires the surface to be functionalized with an initiator. nih.gov For example, siloxane chemistry can be used to anchor initiators to titanium oxide surfaces for subsequent grafting of PNaSS. aip.org

Another approach is "grafting to," which involves attaching pre-synthesized, end-functionalized polymers onto a surface. acs.org A notable example involves the use of a modified dopamine (B1211576) anchor molecule to link thiol-terminated poly(sodium styrene (B11656) sulfonate) (polyNaSS-SH) to titanium surfaces via a "thiol-ene click" reaction. nih.govresearchgate.net This method provides excellent control over the architecture and density of the grafted polymer brushes. nih.gov

The choice of grafting technique significantly influences the architecture, density, and distribution of the grafted polymer chains, which in turn affect the material's properties and performance in various applications, including enhancing biocompatibility and creating antibacterial surfaces. acs.org

Design and Synthesis of this compound Copolymers and Composites

The versatility of this compound (SPS) is further expanded through its incorporation into copolymers and composite materials. These advanced materials leverage the properties of SPS in synergy with other components to achieve enhanced functionalities for a wide range of applications.

Synthesis of Cross-linked Polystyrene Sulfonate Materials

Cross-linked polystyrene sulfonate materials are commonly synthesized through the copolymerization of styrene and a cross-linking agent, typically divinylbenzene (B73037) (DVB), followed by sulfonation. acs.orgnih.gov The degree of cross-linking, which can be controlled by the amount of DVB, influences the material's properties such as swelling and ion-exchange capacity. researchgate.netmdpi.com Emulsion polymerization is a frequently used method to produce cross-linked polystyrene nanoparticles. researchgate.netacs.org In some cases, sodium styrene sulfonate (NaSS) is used as an emulsifying comonomer, which also introduces sulfonic acid groups into the polymer structure. researchgate.netacs.org

A challenge in the synthesis of highly sulfonated cross-linked polystyrene is achieving a high and homogeneous sulfonation level. acs.org Traditional sulfonation methods using agents like fuming sulfuric acid or chlorosulfonic acid can be harsh and lead to side reactions, including the formation of sulfone crosslinks. acs.orgmdpi.com To overcome this, a method involving the protection of the sulfonic acid group in the styrenesulfonate monomer by esterification has been developed. acs.org This protected monomer is then copolymerized with a cross-linker like divinylbenzene, followed by deprotection to yield a cross-linked poly(styrenesulfonic acid) with a high and uniform density of sulfonic acid groups. acs.org

The synthesis conditions, including the choice of sulfonating agent and reaction parameters, significantly impact the final properties of the cross-linked material. mdpi.com For instance, the use of oleum (B3057394) or chlorosulfonic acid can lead to a higher degree of sulfone bridging compared to concentrated sulfuric acid, affecting the material's porosity and swelling ability. mdpi.com

Table 1: Synthesis Parameters for Cross-linked Polystyrene Sulfonate Nanoparticles

| Parameter | Range/Value | Effect on Nanoparticle Properties | Reference |

| DVB Concentration | Varied | Increasing DVB concentration increases the average particle diameter. | researchgate.netacs.org |

| NaSS Content (wt %) | 4 to 28 | Increasing NaSS content increases the ion exchange capacity from 0.05 to 2.2 meq/g. | researchgate.netacs.org |

| Polymerization Method | Emulsion Polymerization | Produces nanoparticles in the 40-60 nm diameter range. | researchgate.netacs.org |

| Polymerization Method | Emulsifier-free Synthesis | Produces nanoparticles in the 80-90 nm diameter range. | researchgate.netacs.org |

Integration with Activated Carbon Matrices

Composite materials integrating this compound with activated carbon have been developed for various applications, including adsorption and energy storage. One method involves the preparation of chitosan (B1678972) beads containing both polystyrene sulfonate (PSS) and activated carbon. nih.gov In this process, activated carbon is suspended in an acetic acid solution, to which chitosan is added and dissolved. nih.gov This mixture is then used to form beads. nih.gov The resulting composite material combines the properties of the individual components, offering potential for enhanced performance in applications like dye adsorption. mdpi.comdntb.gov.ua

Formation of Composite Materials with Other Polymers (e.g., Poly(3,4-ethylenedioxythiophene))

This compound (PSS) is a key component in the synthesis of the widely used conductive polymer composite, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). wikipedia.orgossila.com In this composite, PSS acts as a charge-balancing counter-ion for the positively charged PEDOT and enhances its processability and water solubility. wikipedia.orgossila.com

The synthesis of PEDOT:PSS typically involves the oxidative chemical polymerization of the 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer in an aqueous solution containing PSS. wikipedia.orgossila.com An oxidizing agent, such as sodium persulfate, and a catalyst, like ferric sulfate (B86663), are used to initiate the polymerization. wikipedia.orgossila.com The PSS forms a template around which the PEDOT polymerizes, resulting in a core-shell nanostructure. wikipedia.org

The properties of the resulting PEDOT:PSS composite, such as its conductivity, can be tuned by various factors, including the ratio of PEDOT to PSS and the use of additives. For instance, the incorporation of co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethylene (B1197577) glycol can enhance conductivity by modifying the morphology of the polymer chains. ossila.com Furthermore, creating composite materials of PEDOT:PSS with other polymers, such as graphene oxide and polyethylene glycol, can impart additional functionalities like phase-change characteristics for thermal energy storage. nih.govacs.org

Table 2: Typical Reagents in the Synthesis of PEDOT:PSS

| Reagent | Function | Reference |

| 3,4-ethylenedioxythiophene (EDOT) | Monomer | wikipedia.orgossila.com |

| Polystyrene sulfonate (PSS) | Counter-ion, stabilizer, template | wikipedia.orgossila.com |

| Sodium Persulfate (Na₂S₂O₈) | Oxidizing agent | ossila.com |

| Ferric Sulfate (Fe₂(SO₄)₃) | Catalyst | ossila.com |

Incorporation into Chitosan Beads

This compound (PSS) can be incorporated into chitosan beads to create composite materials with applications in areas like wastewater treatment. mdpi.comdntb.gov.ua A common method for preparing these beads is the oil-water emulsion coagulation method. mdpi.comdntb.gov.ua

The synthesis process involves dissolving chitosan in an acidic solution, such as acetic acid. mdpi.com This chitosan solution is then emulsified, and an aqueous solution of PSS is added and mixed. mdpi.com The formation of beads is induced by adding a coagulation agent, typically a sodium hydroxide (B78521) solution, to the emulsion while stirring. mdpi.com The resulting composite beads feature PSS polymer chains integrated into the chitosan matrix. mdpi.com The incorporation of PSS can modify the surface morphology of the chitosan beads, creating a rougher pore structure. mdpi.com This alteration in structure, along with the presence of the sulfonic groups from PSS, can enhance the adsorption capacity of the beads for certain pollutants, such as cationic dyes like methylene (B1212753) blue. mdpi.comdntb.gov.ua

Preparation of Perfectly Sulfonated Polymers

The synthesis of "perfectly" or fully sulfonated polystyrene, where every phenyl ring is substituted with a sulfonic acid group, is desirable for applications requiring a high and uniform charge density. acs.org While post-polymerization sulfonation of polystyrene is a common method, it can sometimes lead to incomplete sulfonation or side reactions like cross-linking. mdpi.comwikipedia.org

To achieve complete and controlled sulfonation, methods based on the polymerization of sulfonated styrene monomers are employed. Reversible-deactivation radical polymerization (RDRP) techniques, such as atom transfer radical polymerization (ATRP), have been successfully used to synthesize well-defined, fully sulfonated this compound. researchgate.netdntb.gov.ua This approach allows for the direct polymerization of protected styrene sulfonate monomers, leading to polymers with controlled molecular weights and narrow polydispersities. nih.gov Following polymerization, the protecting groups are removed to yield the fully sulfonated polymer. acs.org This method avoids the harsh conditions of post-polymerization sulfonation and minimizes side reactions, ensuring a high degree of sulfonation. researchgate.net

Synthesis of Block Copolymers via Ultrasonic Irradiation

The application of ultrasonic irradiation presents a compelling, non-conventional energy source for the synthesis of block copolymers, including those containing this compound. nih.gov This technique, driven by the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid—can initiate polymerization and induce the formation of block copolymers without the need for traditional chemical initiators. researchgate.netrsc.orgscielo.org The intense, localized energy released during cavitation can generate free radicals capable of initiating polymerization. unimelb.edu.au

A notable application of this method involves the preparation of amphiphilic block copolymers of this compound (PSS) and polystyrene (PS). researchgate.net In this process, ultrasonic irradiation simultaneously induces the degradation of PSS and the polymerization of styrene. researchgate.net The degradation of PSS creates PSS fragment radicals, which then act as macroinitiators for the polymerization of styrene monomer, resulting in the formation of a poly(styrene sulfonate-b-styrene) (P(SS-b-St)) diblock copolymer. researchgate.net

The effectiveness and outcome of ultrasonic-assisted synthesis are influenced by several key parameters, including the frequency and intensity of the ultrasound, solution viscosity, and the nature of the dissolved gases. unimelb.edu.au For instance, lower ultrasonic frequencies, such as 20 kHz, are known to generate strong mechanical forces that can be particularly effective for polymer degradation. unimelb.edu.au The rate of copolymerization has been shown to increase with higher acoustic intensity at frequencies of 20 and 40 kHz. researchgate.net

Research has demonstrated that this synthetic approach can lead to the formation of stable nano-micelles in aqueous solutions, with diameters ranging from 95 to 128 nm, as the amphiphilic block copolymers self-assemble. researchgate.net The characteristics of the resulting block copolymers and their self-assembled structures are directly influenced by the conditions of the ultrasonic irradiation. researchgate.net

Detailed findings from a representative study on the ultrasonic synthesis of P(SS-b-St) block copolymers are summarized in the table below.

Table 1: Research Findings on Ultrasonic Synthesis of P(SS-b-St) Copolymers

| Parameter | Observation |

|---|---|

| Methodology | Ultrasonic irradiation is used to simultaneously degrade this compound (PSS) and polymerize styrene (St). researchgate.net |

| Mechanism | PSS fragment radicals, created during the degradation process, initiate the polymerization of styrene. researchgate.net |

| Product | An amphiphilic diblock copolymer of poly(styrene sulfonate-b-styrene) is obtained. researchgate.net |

| Self-Assembly | The resulting block copolymers self-assemble into stable nano-micelles in aqueous solution. researchgate.net |

| Micelle Diameter | The diameters of the nano-micelles range from 95 to 128 nm. researchgate.net |

| Influencing Factors | The formation of block copolymers and micelles is influenced by the parameters of ultrasonic irradiation. researchgate.net |

Control over Molecular Weight and Polydispersity in Synthesis

The synthesis of this compound with a well-defined molecular weight (Mn) and a narrow distribution of chain lengths, known as low polydispersity (Đ), is critical for predictable material performance. Traditional free-radical polymerization often results in polymers with broad molecular weight distributions. mdpi.com However, advanced reversible-deactivation radical polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled significant control over the polymerization of sodium 4-styrenesulfonate. researchgate.netresearchgate.net

These controlled radical polymerization methods allow for the synthesis of SPS with low molar mass dispersity. researchgate.net For instance, ATRP has been successfully used to produce SPS with molecular weights ranging from 35,000 to 175,000 g/mol and polydispersity indices between 1.01 and 1.24. science.gov An aqueous RDRP approach has also been employed to synthesize SPS on a gram scale, achieving molecular weights from approximately 20,000 to 400,000 g/mol with dispersities around 1.05–1.3. researchgate.net This level of control is achieved by manipulating reaction variables such as pH, the concentration of sodium chloride, and the use of a methanol (B129727) cosolvent. researchgate.net The ability to produce nearly monodisperse polystyrene, which can then be sulfonated, is another route, though it can suffer from incomplete reactions and potential cross-linking. mdpi.com

Table 1: Comparison of Synthesis Methods for this compound

| Polymerization Technique | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Key Features |

| Free Radical Polymerization | Broad Range | > 2 | Inexpensive, but lacks control over polymer architecture. mdpi.com |

| ATRP | 35,000 - 175,000 | 1.01 - 1.24 | Allows for the synthesis of well-defined polymers. science.gov |

| Aqueous RDRP | 20,000 - 400,000 | 1.05 - 1.3 | Enables high molecular weight with good control. researchgate.net |

Cross-linking Density and its Influence on Material Properties

Cross-linking transforms linear this compound chains into a three-dimensional network, creating hydrogels with properties that are highly dependent on the cross-linking density. Divinylbenzene (DVB) is a commonly used cross-linking agent. acs.orgmdpi.com The degree of cross-linking has a profound impact on the material's swelling behavior, ion-exchange capacity, and mechanical properties. nih.govresearchgate.net

An increase in cross-linking density generally leads to a decrease in the swelling ratio of the polymer in a solvent. researchgate.net This is because a more tightly cross-linked network restricts the movement and expansion of the polymer chains. Conversely, a lower cross-linking density allows for greater swelling. mdpi.com For instance, in sulfonic gel-type poly(styrene-divinylbenzene) resins, a lower degree of cross-linking results in a higher swelling capacity in polar solvents like water. mdpi.com The introduction of sulfone bridges during certain sulfonation processes can act as an additional form of cross-linking, which also reduces the ability of the resin to swell. mdpi.com

The ion-exchange capacity, a critical parameter for applications like water treatment and catalysis, is also influenced by cross-linking. While the primary factor for ion exchange is the number of sulfonic acid groups, the accessibility of these sites is modulated by the swelling of the polymer matrix. nih.govresearchgate.net

Table 2: Effect of Cross-linking on Polystyrene Sulfonate Resin Properties

| Cross-linking Agent | Cross-linking Density | Swelling Behavior | Impact on Ion Exchange |

| Divinylbenzene (DVB) | Increasing | Decreases | Can limit accessibility of exchange sites. researchgate.net |

| Divinylbenzene (DVB) | Decreasing | Increases | Facilitates access to exchange sites. mdpi.com |

| Sulfone Bridges | Present | Decreases | Reduces effective swelling and can lower capacity. mdpi.com |

Nanoparticle and Microparticle Architectures of Polystyrene Sulfonate

This compound can be fabricated into various architectures at the nanoscale and microscale, including nanoparticles, microparticles, and microgels. These structures offer a high surface-area-to-volume ratio, which is advantageous for applications in catalysis, and as building blocks for more complex materials. acs.orgmdpi.com

Emulsion polymerization is a common technique for synthesizing polystyrene sulfonate nanoparticles, with achievable diameters in the range of 40–60 nm. acs.orgresearchgate.net Emulsifier-free synthesis methods have also been used, yielding slightly larger particles of 80–90 nm. acs.orgresearchgate.net The size of these particles can be influenced by the concentration of the cross-linking agent, with an increase in divinylbenzene leading to larger average particle diameters. acs.orgresearchgate.net It is also possible to synthesize negatively charged polyelectrolyte particles with diameters around 300 nm through batch emulsion polymerization of a precursor monomer followed by hydrolysis. mdpi.com

Microgels, which are cross-linked polymer particles that are swollen by a solvent, can be synthesized using methods like dispersion polymerization. acs.org For example, poly(N-isopropylacrylamide) (PNIPAM) microgels, which are responsive to temperature, can be flocculated by the addition of this compound. acs.org Cross-linked this compound gel micro-balls with particle sizes ranging from 150 to 250 micrometers can also be produced. google.com

Surface Modification and Functionalization of this compound Materials

The surface of this compound materials can be modified or functionalized to impart new properties or to enable their integration into more complex systems. These modifications can be achieved through various techniques, including layer-by-layer (LbL) assembly and chemical grafting.

Layer-by-layer assembly is a versatile method for creating ultrathin films with controlled thickness and composition. This technique involves the sequential adsorption of oppositely charged polyelectrolytes. nih.govnih.gov For example, films can be constructed by alternating layers of a polycation like poly(diallyldimethylammonium chloride) (PDDA) and the polyanion this compound. nih.govsioc-journal.cn This method has been used to coat various substrates, including polystyrene particles to create core-shell structures and tantalum pentoxide films. nih.govsioc-journal.cn

Chemical modification can also be used to introduce new functional groups. For instance, polystyrene films can be sulfonated using agents like fuming sulfuric acid to create polystyrenesulfonic acid films. researchgate.net Furthermore, copolymers of sodium p-styrene sulfonate with monomers like acrylamide (B121943) or chloromethylstyrene can be synthesized and then post-modified to introduce primary amines, creating polyampholytic materials. researchgate.net

Conformational Properties of this compound Chains in Solution

As a polyelectrolyte, the conformation of this compound chains in solution is highly dependent on the ionic strength of the medium. rsc.org In salt-free aqueous solutions, the electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone causes the chains to adopt a highly extended, rod-like conformation. polyelectrolyte.science

The addition of a low-molar-mass electrolyte, such as sodium chloride (NaCl), screens these electrostatic repulsions. This screening effect allows the polymer chains to become more flexible and adopt a more coiled conformation. polyelectrolyte.scienceacs.org Consequently, the viscosity of the solution typically decreases as salt is added. polyelectrolyte.scienceacs.orgresearchgate.net However, at very high salt concentrations, an unexpected increase in viscosity has been observed, indicating more complex interactions are at play. polyelectrolyte.scienceacs.orgresearchgate.net

The stiffness of a polymer chain is often described by its persistence length (Lp), which is the length over which the chain's direction is correlated. For this compound, the persistence length decreases with increasing ionic strength. tandfonline.com Studies have shown that in the presence of excess salt, the chains exhibit coil-like behavior with small persistence lengths. nih.gov The nature of the solvent also plays a role; for example, in methanol-water mixtures, the chain dimensions can pass through a maximum as the methanol content increases. nih.gov

Table 3: Influence of Solution Conditions on NaPSS Chain Conformation

| Condition | Primary Effect | Resulting Conformation |

| Low Ionic Strength (e.g., DI water) | Strong electrostatic repulsion between sulfonate groups. polyelectrolyte.science | Highly extended, rod-like. nih.gov |

| Increasing Ionic Strength (e.g., added NaCl) | Screening of electrostatic repulsions. acs.org | More flexible, coiled conformation. nih.gov |

| High Ionic Strength | Complex interactions beyond simple screening. acs.orgresearchgate.net | Can lead to unexpected increases in viscosity. polyelectrolyte.scienceacs.orgresearchgate.net |

| Mixed Solvents (e.g., Methanol-Water) | Altered solvent-polymer and intramolecular interactions. nih.gov | Chain dimensions can vary non-monotonically. nih.gov |

Fundamental Mechanistic Studies of Ion Exchange and Polyion Interactions

Principles of Cation Exchange Mechanisms

Sodium polystyrene sulfonate (SPS) is a cation-exchange resin that operates by exchanging cations, such as potassium, for sodium ions. nih.gov The core of this function lies in the negatively charged sulfonate groups (-SO₃⁻) attached to the polystyrene backbone. These fixed anionic groups attract and reversibly bind positively charged ions (cations) from the surrounding solution. The exchange process is an equilibrium reaction where the resin releases a sodium ion for each cation it binds from the solution. najah.edu This ion exchange is not highly selective for potassium; the resin can also bind other cations like calcium (Ca²⁺) and magnesium (Mg²⁺), and competition among these ions can affect the exchange capacity. nih.gov

Diffusion of the target ion from the bulk solution to the surface of the resin bead.

Diffusion of the ion through the boundary layer or film surrounding the bead.

Diffusion of the ion within the porous structure of the resin to an exchange site.

The chemical exchange of ions at the sulfonate functional group.

Diffusion of the displaced ion (in this case, sodium) out of the resin.

Diffusion of the displaced ion through the boundary layer and into the bulk solution. fuelcellstore.com

The rate-limiting step in this process is often the diffusion of ions either through the boundary film (film diffusion) or within the resin particle itself (particle diffusion). researchgate.net

The preference of a cation-exchange resin for a particular ion is determined by its selectivity, which is influenced by factors such as the valence and the hydrated ionic radius of the cation. For sulfonated polystyrene resins, the affinity for cations generally increases with increasing valence. For ions of the same valence, the affinity tends to be higher for those with a smaller hydrated radius. researchgate.net

A generally accepted affinity order for various cations to sulfonated polystyrene resins is as follows, from lowest to highest affinity:

Fe³⁺ > Al³⁺ > Pb²⁺ > Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > H⁺ wikipedia.org

This indicates that the resin has a stronger preference for trivalent cations like iron (Fe³⁺) and aluminum (Al³⁺) over divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), and a stronger preference for divalent cations over monovalent cations like potassium (K⁺) and sodium (Na⁺). It is noteworthy that while this compound is used to remove potassium, its intrinsic affinity for potassium is only slightly higher than for sodium. jst.go.jp

| Ion | Valence | Relative Affinity |

|---|---|---|

| H⁺ | +1 | Low |

| Na⁺ | +1 | ↓ |

| K⁺ | +1 | ↓ |

| Mg²⁺ | +2 | ↓ |

| Ca²⁺ | +2 | ↓ |

| Pb²⁺ | +2 | ↓ |

| Al³⁺ | +3 | ↓ |

| Fe³⁺ | +3 | High |

The kinetics of ion exchange, or the rate at which it occurs, are significantly influenced by both the concentration of the ions in the solution and the duration of exposure to the resin.

Influence of Ion Concentration: Higher concentrations of the target cation in the surrounding solution generally lead to a faster rate of exchange. This is because a higher concentration gradient drives the diffusion of ions towards and into the resin particles. fuelcellstore.com In vitro studies on the binding of potassium to this compound have shown that the amount of potassium bound to the resin increases with increasing initial potassium concentrations. For instance, equilibrium binding studies demonstrated that the total potassium ions bound ranged from 0.85 to 1.01 T/R ratios (Test/Reference) at concentrations from 0.1 to 30 mM. najah.edu

Influence of Exposure Duration: The exchange of ions is a rapid process. Kinetic studies investigating the binding of potassium ions to this compound have shown that equilibrium is achieved very quickly, typically within 15 minutes. najah.edu This indicates that the majority of the ion exchange occurs shortly after the resin is exposed to the potassium-containing solution. The rapid nature of this exchange is a key feature of its mechanism of action.

A study investigating the adsorption of various drugs onto this compound provides insight into the general timeline of adsorption processes. For several compounds, a significant portion of the total adsorption occurred within the first few minutes to an hour of exposure. jst.go.jp

| Time (minutes) | Potassium Concentration (mM) | Binding Status |

|---|---|---|

| < 15 | 0.3 | Approaching Equilibrium |

| 15 | 0.3 | Equilibrium Reached |

| < 15 | 3.0 | Approaching Equilibrium |

| 15 | 3.0 | Equilibrium Reached |

Interactions with Counterions and Co-ions in Aqueous Media

In an aqueous solution, the behavior of this compound is governed by complex electrostatic interactions between the charged polymer chain (polyion), its associated counterions (in this case, primarily Na⁺, but also other cations it exchanges for), and any co-ions (anions from dissolved salts) present in the medium. These interactions dictate the conformational state of the polymer and its transport properties.

The valence of the counterions has a profound impact on the electrostatic interactions with the negatively charged sulfonate groups of the polystyrene chain. Multivalent counterions, such as Ca²⁺ and trivalent cations like Y³⁺, interact much more strongly with the polyion than monovalent counterions like Na⁺ or K⁺. This strong electrostatic attraction can lead to a phenomenon known as "counterion condensation," where a significant fraction of the counterions are closely associated with the polymer chain, effectively neutralizing a portion of its charge.

This enhanced binding of multivalent counterions can cause a significant conformational change in the polymer. For instance, studies on polystyrene sulfonate brushes have shown that while in the presence of monovalent ions the brush remains extended, it collapses upon the addition of even small concentrations of trivalent cations. researchgate.net This collapse is due to the formation of ionic cross-links or "bridges" between different sulfonate groups along the polymer chain, mediated by the multivalent counterions. acs.org This effect is less pronounced with divalent cations and significantly weaker with monovalent cations, which primarily screen the electrostatic repulsions between the sulfonate groups without inducing a dramatic collapse.

The fraction of free or uncondensed counterions is a critical parameter in understanding the behavior of polyelectrolyte solutions. This fraction can be estimated from conductivity measurements. nih.gov

| NaPSS Concentration (g/100mL) | Added NaCl (M) | Temperature (K) | Qualitative Effect on Conductivity |

|---|---|---|---|

| Increase | 0 | Constant | Increase |

| Constant | Increase | Constant | Increase |

| Constant | Constant | Increase | Increase |

| Decrease | 0 | Constant | Decrease (Specific), Increase (Equivalent) |

The concentration of electrolytes (added salts) in the aqueous medium plays a crucial role in modulating the interactions within and between the polystyrene sulfonate chains. In a salt-free solution, the negatively charged sulfonate groups along the polymer backbone repel each other, causing the polymer chain to adopt a more extended or rod-like conformation.

When an electrolyte such as sodium chloride (NaCl) or potassium chloride (KCl) is added, the salt ions create an ionic atmosphere that screens the electrostatic repulsions between the sulfonate groups. This screening effect allows the polymer chain to become more flexible and adopt a more coiled or compact conformation. researchgate.net Studies using quasi-elastic light scattering have demonstrated a gradual contraction of the hydrodynamic radius of this compound as the concentration of added salt increases. For example, the hydrodynamic radius of a particular sample decreased from 130 Å to 95 Å as the NaCl concentration was increased from 0.01 M to 3 M. researchgate.net This transition from an extended to a more compact coil-like structure is a hallmark of polyelectrolyte behavior in salt solutions. At sufficiently high salt concentrations, the electrostatic interactions are largely screened, and the polymer behaves more like a neutral polymer. researchgate.net

Adsorption Mechanisms on Modified Surfaces

Electrostatic Interactions in Adsorption Processes

Electrostatic forces are a fundamental driver in the adsorption of the anionic polyelectrolyte, this compound, onto various surfaces. The negatively charged sulfonate groups (-SO₃⁻) along the polymer backbone readily interact with positively charged sites on an adsorbent material. This interaction is evident in the adsorption of polystyrene sulfonate (PSS) onto materials like alumina (B75360) (α-Al₂O₃) and layered double hydroxides (LDHs), where the surface charge of the material is a key determinant of adsorption capacity. nih.govacs.org

The binding is often characterized as an electrostatic bond between the sulfonate group and the positively charged surface. acs.org For instance, studies on the adsorption of PSS onto α-Al₂O₃ particles have shown that both electrostatic and non-electrostatic interactions control the adsorption process, particularly at low ionic strengths. nih.govnih.gov The significance of electrostatic attraction is further highlighted by the fact that cationic drugs are readily adsorbed onto polystyrene sulfonate resins, largely independent of their hydrophobicity. nsf.gov In contrast, the adsorption of anionic or non-ionic compounds is more dependent on other factors like hydrophobicity, indicating that electrostatic repulsion or the absence of attraction minimizes their binding. nsf.gov

The strength of these electrostatic interactions can be influenced by the presence of other ions in the solution, which can screen the charges on both the polymer and the surface, thereby affecting the adsorption process.

Influence of Solution pH on Adsorption Capacity

The pH of the solution is a critical parameter that significantly influences the adsorption capacity of this compound by altering the surface charge of the adsorbent material. The protonation and deprotonation of surface functional groups on the adsorbent are directly dependent on the pH, which in turn dictates the strength of the electrostatic interaction with the negatively charged PSS.

For example, in the case of adsorption onto alumina particles, the PSS adsorption capacity is highly pH-dependent. On smaller alumina particles, the adsorption of PSS decreased significantly as the pH increased from 4 to 9. nih.govnih.gov This is because, at lower pH values, the alumina surface is more protonated and thus more positively charged, leading to stronger electrostatic attraction with the anionic PSS. As the pH increases, the surface becomes less positive or even negatively charged, leading to repulsion and reduced adsorption. nih.govnih.gov

This principle also governs the interaction of SPS with various drugs in solution. The adsorption of drugs onto SPS can be dependent on their pKa, which determines whether the drug is in an ionic or uncharged form at a given pH. acs.orgmdpi.com For instance, drugs that are cationic at the pH of the solution will have a stronger electrostatic attraction to the negatively charged SPS resin. nsf.gov The table below illustrates the pH-dependent adsorption behavior of PSS on different-sized alumina particles.

| pH | PSS Adsorption on Small Al₂O₃ | PSS Adsorption on Large Al₂O₃ |

| 4 | High | Relatively Stable |

| 6 | Medium | Relatively Stable |

| 9 | Low | Relatively Stable |

| This table is generated based on qualitative findings that PSS adsorption onto small α-Al₂O₃ significantly decreased with increasing pH from 4 to 9, while adsorption onto large α-Al₂O₃ decreased insignificantly in the same pH range. nih.govnih.gov |

Complexation Behavior with Biological Macromolecules (e.g., Proteins)

This compound interacts with biological macromolecules like proteins primarily through electrostatic forces, leading to the formation of protein-polyelectrolyte complexes (PPCs). This behavior is of significant interest in fields such as biotechnology and drug delivery. The formation and stability of these complexes are highly sensitive to the solution environment, including ionic strength, the presence of other solutes, and pH. Studies involving bovine serum albumin (BSA) as a model protein have provided detailed insights into these complexation phenomena. nih.govnih.gov

Role of Electrostatic Screening in Complex Formation

Electrostatic interactions are the primary driving force for the complexation between the negatively charged sulfonate groups of SPS and positively charged patches on a protein's surface. nih.gov The addition of salts to the solution introduces ions that can shield these charges, a phenomenon known as electrostatic screening. This screening effect significantly hinders the formation of protein-polyelectrolyte complexes. nih.gov

Even when a protein and polyelectrolyte have the same net charge (e.g., BSA and NaPSS at a pH above BSA's isoelectric point), complexation can still occur due to attractive interactions between the polyelectrolyte and localized positive patches on the protein surface. nih.govacs.org However, salts will also screen these interactions, leading to a nonmonotonic dependence of binding affinity on the ionic strength. acs.org

Impact of Co-solutes (Salts, Polymers, Sugars) on Complexation Thermodynamics

The thermodynamics of complex formation between SPS and proteins are sensitive to the presence of various co-solutes. These co-solutes can influence complexation through several mechanisms, including electrostatic screening, molecular crowding, and direct interactions with the protein.

Polymers: Neutral polymers like polyethylene (B3416737) glycol (PEG) can influence complex formation, particularly at high concentrations. While PEGs of various molecular weights showed no measurable effect on the initial formation of soluble BSA-NaPSS complexes, high molecular weight PEG (PEG-20000) at high concentrations promoted the formation of insoluble complexes. nih.govnih.gov This is attributed to the "molecular crowding" effect, where the polymer reduces the available solution volume, effectively increasing the concentration of the protein and polyelectrolyte and favoring their association. nih.gov

Sugars: The impact of sugars on BSA-NaPSS complexation is generally less pronounced. Sucrose, for example, has been observed to have little effect. nih.govnih.gov However, its chlorinated analog, sucralose, showed a minor stabilizing effect, slightly hindering the onset of complex formation. This was attributed to sucralose's propensity to interact with the protein surface, which was confirmed by fluorescence quenching assays and molecular dynamics simulations. nih.gov

The following table summarizes the observed effects of different co-solutes on the complexation of Bovine Serum Albumin (BSA) and this compound (NaPSS).

| Co-solute | Effect on Soluble Complex Formation | Effect on Insoluble Complex Formation | Underlying Mechanism |

| Salts (NaCl, NaBr, NaI) | Hindered | Hindered | Electrostatic Screening nih.gov |

| Polyethylene Glycol (PEG-400, PEG-3000) | No measurable effect | No measurable effect | - |

| Polyethylene Glycol (PEG-20000) | No measurable effect | Promoted (at high conc.) | Molecular Crowding nih.gov |

| Sucrose | Little to no effect | Little to no effect | - |

| Sucralose | Minor hindering effect | - | Propensity for protein surface nih.gov |

pH-Dependent Complex Formation and Charge Neutralization

The pH of the solution is a master variable controlling the complexation between proteins and SPS because it dictates the charge state of the protein. The ionization of amino acid residues, particularly acidic and basic groups, is highly pH-dependent, thus altering the protein's net charge and the distribution of charged patches on its surface. nih.govnih.gov

The interaction between BSA and NaPSS has been systematically studied by varying the pH. This allows for the identification of several critical pH values that characterize the complexation process:

pHc : The pH at which the formation of soluble protein-polyelectrolyte complexes begins. nih.gov

pHΦ : The pH corresponding to the formation of insoluble complexes, leading to phase separation and turbidity. nih.gov

pHopt : The pH at which charge neutralization of the complexes occurs, often corresponding to the maximum precipitation. nih.gov

Complex formation is initiated as the pH is adjusted to values where the protein develops a sufficient positive charge to attract the anionic polyelectrolyte. As the pH continues to change, increasing the protein's positive charge, the interaction becomes stronger, leading to the formation of larger, insoluble aggregates and eventually phase separation. The point of maximum interaction or precipitation (pHopt) occurs when the negative charges of the NaPSS are stoichiometrically neutralized by the positive charges on the bound proteins. acs.org The presence of co-solutes like salts can shift these critical pH values, typically hindering complex formation and requiring more extreme pH conditions to induce association due to electrostatic screening. nih.gov

Advanced Spectroscopic and Analytical Characterization of Sodium Polystyrene Sulfonate Materials

Spectroscopic Analysis of Functional Groups

Spectroscopic methods are indispensable for identifying the key functional groups in sodium polystyrene sulfonate and for studying its interactions with other substances.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the successful sulfonation of polystyrene and identifying the characteristic functional groups of SPS. The introduction of the sulfonate group (-SO₃Na) onto the polystyrene backbone results in the appearance of new, distinct absorption bands in the infrared spectrum.

The successful sulfonation process is primarily confirmed by the appearance of characteristic peaks corresponding to the sulfonate group. nih.gov Strong evidence for the formation of this compound is provided by the emergence of bands at approximately 1176, 1129, and 1035 cm⁻¹. researchgate.net Additionally, peaks around 1036 cm⁻¹ and 1008 cm⁻¹ are characteristic of the sulfonate group. nih.gov The C-S stretching vibration can also be observed at approximately 670 cm⁻¹.

FTIR can also be used to assess the degree of sulfonation. Commercially available this compound, often produced by the post-treatment of polystyrene, has been shown by FTIR analysis to have degrees of sulfonation between 89–95%. acs.org The changes observed in FTIR spectra, such as the appearance of bands at 1029.39 cm⁻¹, indicate the presence of -SO₃H groups, which are then converted to the sodium salt form.

A summary of key FTIR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3450 | O-H stretching (associated with moisture) | researchgate.net |

| ~2920 | Asymmetric C-H stretching | nih.gov |

| ~2850 | Symmetric C-H stretching | nih.gov |

| ~1176, 1129 | Sulfonate group vibrations | researchgate.net |

| ~1036, 1008 | Symmetric SO₂ stretching of sulfonate group | nih.govresearchgate.net |

| ~670 | C-S stretching vibration | researchgate.net |

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the interactions between this compound and other molecules, such as drugs or ionic liquids. These interactions can lead to changes in the electronic environment of the polymer, which are reflected as shifts in the UV-Vis absorption spectrum.

For instance, studies have shown that the interaction of SPS with certain drugs can be quantified by monitoring the concentration of the drug in solution using UV-Vis spectroscopy at its maximum absorption wavelength. jst.go.jpjst.go.jp For example, the adsorption of drugs like amlodipine (B1666008) besylate and nifedipine (B1678770) onto SPS has been successfully evaluated. jst.go.jp The maximum absorption wavelengths for various drugs have been determined to facilitate these studies, such as 364.0 nm for amlodipine and 237.3 nm for nifedipine. jst.go.jp

Furthermore, interactions with ionic liquids have been shown to decrease the absorption intensity of SPS. When SPS interacts with other polymers, shifts in the absorption peaks can be observed. For example, upon interaction with a fluorinated polymer, the characteristic peaks of the interacting polymer at 208 nm and 232 nm shifted to 204 nm and 226 nm, respectively, indicating an electrostatic interaction with the sulfonated polystyrene. researchgate.net These studies demonstrate the utility of UV-Vis spectroscopy in elucidating the binding and interaction mechanisms of this compound in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the polymer's molecular structure and the degree of sulfonation.

¹H NMR spectroscopy can be used to confirm the presence of the sulfonic acid group, with a peak appearing around 2.0 ppm being assigned to this group in sulfonated polystyrene. researchgate.net ¹³C NMR is particularly useful for identifying the specific carbon atoms on the phenyl ring that have been sulfonated. The ¹³C NMR spectrum of sulfonated polystyrene clearly shows a new signal at approximately 139 ppm, which is assigned to the chemical shift of the carbon atom bonded to the sulfonate group. auremn.org.br The signals for methylene (B1212753), methine, and other aromatic carbons are generally not significantly influenced by the presence of the sulfonate group. auremn.org.br

NMR is also a precise method for determining the degree of sulfonation. Studies comparing fully sulfonated SPS with commercially available samples have used ¹H and ¹³C NMR to reveal that the commercial samples often have a degree of sulfonation between 89-95%. acs.org For accurate quantitative analysis, especially with ¹H NMR, it is sometimes necessary to determine the T1 relaxation times to ensure complete magnetization recovery between pulses. nih.gov Gel-state NMR is an emerging technique that allows for the analysis of both water-insoluble and water-soluble portions of polymer samples, providing a more comprehensive structural picture. digitellinc.com

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of polymer materials. pressbooks.pub It utilizes a focused beam of electrons to scan the surface of a specimen, generating signals that provide information about the sample's surface features and composition. azooptics.com The resulting images offer a high-resolution, three-dimensional representation of the material's microstructure. pressbooks.pubazooptics.com

In the context of this compound and related materials, SEM is employed to visualize the surface morphology at the micro and nanoscale. pressbooks.pub For instance, in studies of blends containing sulfonated polystyrene (sPS), SEM analysis has been used to assess the homogeneity of the surface morphology. scitepress.org The appearance of the material in SEM images can reveal whether the surface is smooth, porous, or aggregated, providing insights into the material's structure. pressbooks.pub For example, in a blend of sulfonated polystyrene and maleated natural rubber, SEM images showed that a specific composition ratio resulted in a more homogeneous surface morphology compared to others. scitepress.org The technique can also be used to observe the particle morphology and dispersion state of polystyrene-based particles. jeol.com

X-ray Diffraction (XRD) is an analytical technique used to investigate the crystallographic structure of materials. It provides information on whether a material is crystalline, amorphous, or a combination of both. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in broad humps or halos in the XRD pattern. scitepress.org

The analysis of this compound (SPS) and its blends via XRD reveals insights into its solid-state nature. The PXRD diffraction pattern of SPS has been shown to exhibit two major diffraction peaks at 2θ angles of 32.40° and 43.12°, which is indicative of the crystalline nature of the material. mdpi.com When SPS is incorporated into hydrogel formulations, such as with polyacrylic acid, the resulting PXRD pattern shows a decrease in the intensity of these characteristic peaks, suggesting a reduction in crystallinity. mdpi.com Similarly, in blends of sulfonated polystyrene (sPS) with other polymers, XRD patterns are used to evaluate the crystallinity of the resulting membrane. scitepress.org The intensity and position of the peaks can be influenced by the interactions between the polymer components. scitepress.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information at the nanoscale. azooptics.com It works by scanning a sharp tip, attached to a cantilever, over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. azooptics.com

AFM has been effectively used to characterize the surface of materials functionalized by grafting poly(sodium 4-styrene sulfonate) (PNaSS). chemrxiv.orgnih.gov This characterization is crucial for understanding the molecular-level organization of the grafted polymer on the substrate. chemrxiv.orgchemrxiv.org Studies have used AFM to visualize the spatial organization of PNaSS on surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET) and polycaprolactone (B3415563) (PCL). nih.govchemrxiv.org The results from AFM imaging can identify characteristic features, such as patches of the polymer on the surface, and reveal how different grafting methods influence the resulting topography. nih.govchemrxiv.org For example, AFM has been used to observe that grafting PNaSS onto PET surfaces can result in a homogeneous film covering the surface, with the morphology being dependent on the specific grafting conditions used. chemrxiv.org This demonstrates the capability of AFM to provide detailed insights into the surface topography and conformation of grafted this compound. chemrxiv.orgchemrxiv.org

Thermal and Stability Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a valuable tool for assessing the thermal stability of polymers and characterizing their decomposition behavior. dtic.mil

The thermal degradation of poly(sodium 4-styrenesulfonate) under an inert atmosphere, such as nitrogen, occurs in multiple stages. marquette.edu A typical TGA curve for this polymer shows distinct steps of mass loss at different temperature ranges. marquette.edu

The initial mass loss, often occurring below 200°C, is typically attributed to the loss of absorbed water. nih.gov A more significant thermal degradation process for this compound involves several steps. marquette.edu The first degradation step occurs between approximately 210°C and 280°C, accounting for a small percentage of mass loss. marquette.edu A second, more substantial mass loss of about 13% takes place in a narrow temperature range from 430°C to 500°C. marquette.edu Further degradation occurs at higher temperatures. The breakdown of the sulfonate group is reported to occur in the range of 250–400 °C. dtic.mil

The table below summarizes the thermal degradation stages for poly(sodium 4-styrenesulfonate) as observed in a TGA study. marquette.edu

Table 2: Thermal Degradation Stages of Poly(sodium 4-styrenesulfonate) via TGA

| Degradation Step | Temperature Range (°C) | Mass Loss (%) | Evolved Products |

|---|---|---|---|

| 1 | 210 - 280 | ~5 | Water, Sulfur Dioxide |

| 2 | 350 - 400 | Minor | Carbon Oxysulfide (COS) |

| 3 | 430 - 500 | ~13 | Methane, Benzene (B151609), Styrene (B11656), Toluene, Methylstyrene |

| 4 | 550 - 580 | - | Carbon Monoxide, Alcohol |

Data adapted from TGA/FTIR studies on the thermal degradation of poly(sodium 4-styrenesulfonate). marquette.edu

Electrochemical and Surface Property Measurements

Conductivity Measurements and Ionic Transport

The electrochemical characterization of this compound (PSSNa) materials fundamentally involves the assessment of their conductivity and the mechanisms of ionic transport. As a polyelectrolyte, the conductivity of PSSNa in aqueous solutions is primarily governed by the mobility of its constituent ions: the polyanionic polystyrene sulfonate chains and the free sodium (Na⁺) counter-ions. google.com

Conductivity measurements reveal a distinct relationship between concentration and conductive properties. The specific conductance of PSSNa solutions tends to increase with rising polyelectrolyte concentration. This is attributed to the greater number of charge-carrying ions per unit volume. google.comscienceopen.com Conversely, the equivalent conductance, which accounts for the conductivity per mole of electrolyte, increases with dilution. google.comscienceopen.com This behavior is characteristic of strong electrolytes, where greater separation between ions at lower concentrations reduces ion-ion interactions, thereby enhancing ionic mobility.

Ionic transport in this compound is fundamentally an ion-exchange process. The sulfonate groups (-SO₃⁻) along the polymer backbone are fixed, while the associated sodium counter-ions are mobile and can be exchanged for other cations. akjournals.comnihs.go.jp This property is the basis for its primary application in removing excess potassium (K⁺) ions from solution, though it is not perfectly selective and can also exchange sodium for other cations like calcium (Ca²⁺) and magnesium (Mg²⁺). akjournals.comresearchgate.net The efficiency of this exchange is influenced by the concentration and mobility of the ions involved. nih.gov The temperature of the solution is another critical factor, with higher temperatures generally leading to increased ionic mobility and, consequently, higher conductivity. nih.gov

| Parameter | Relationship with PSSNa Concentration | Governing Principle |

| Specific Conductance | Increases with increasing concentration | Higher density of charge carriers (ions) per unit volume. google.comscienceopen.com |

| Equivalent Conductance | Decreases with increasing concentration (or increases with dilution) | Reduced inter-ionic interference at lower concentrations allows for greater ionic mobility. google.comscienceopen.com |

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption and Viscoelasticity

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study the adsorption of this compound onto various surfaces and to characterize the viscoelastic properties of the resulting thin films. akjournals.comnih.gov The method operates by monitoring two key parameters of a quartz crystal sensor: the change in resonant frequency (Δf) and the change in energy dissipation (ΔD). researchgate.net

A decrease in the sensor's frequency (a negative Δf) corresponds to an increase in mass adsorbed onto the sensor surface. This allows for the precise, real-time tracking of PSSNa adsorption from a solution. researchgate.net QCM-D is frequently employed to monitor the layer-by-layer (LbL) assembly of polyelectrolyte multilayers, where PSSNa is often used as the anionic component. acs.org

Simultaneously, the dissipation (ΔD) measurement provides qualitative information about the structural properties of the adsorbed film. An increase in dissipation signifies that the adsorbed layer is soft, hydrated, or viscoelastic, as it dampens the crystal's oscillation more effectively. A low dissipation value indicates a rigid and compact film. akjournals.com For PSSNa films, changes in ΔD can reveal processes such as film swelling or collapse in response to changes in pH, ionic strength, or temperature. acs.org For instance, a significant increase in ΔD upon exposing a PSSNa film to a low ionic strength buffer would suggest that the film is swelling due to electrostatic repulsion between the sulfonate groups, taking on a more hydrated and less rigid structure.

| QCM-D Parameter | Measurement | Interpretation for PSSNa Films |

| Frequency Change (Δf) | Change in the resonant frequency of the quartz crystal sensor. | A negative shift (-Δf) indicates mass adsorption, quantifying the amount of PSSNa deposited on the surface. researchgate.net |

| Dissipation Change (ΔD) | Change in the rate of energy loss of the oscillating crystal. | An increase in ΔD indicates the formation of a soft, hydrated, or viscoelastic film; a low ΔD suggests a rigid, compact film structure. |

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique extensively used to determine the thickness and optical properties (specifically, the refractive index and extinction coefficient) of thin films of this compound. nihs.go.jpnih.gov The technique measures the change in the polarization state of light upon reflection from a sample surface. By analyzing these changes, typically reported as the ellipsometric angles Psi (Ψ) and Delta (Δ), a model can be constructed to determine the film's characteristics with high precision, often at the angstrom scale. google.com

For PSSNa films, which are typically transparent in the visible spectrum, spectroscopic ellipsometry can be applied over a range of wavelengths. The thickness of the film can be accurately determined from the measurements. Furthermore, the refractive index (n) of the film can be calculated. The refractive index of sulfonated polystyrene is known to be dependent on the degree of sulfonation; for fully sulfonated polystyrene, the refractive index is approximately 0.06 lower than that of pure polystyrene at a wavelength of 633 nm. researchgate.net This sensitivity allows ellipsometry to be used not only for thickness measurement but also as a quality control tool to assess the consistency of the sulfonation process.

The data obtained from ellipsometry are crucial for applications where precise control over film thickness and optical uniformity is required.

| Parameter | Description | Typical Finding for Sulfonated Polystyrene |

| Film Thickness | The vertical dimension of the deposited PSSNa film. | Can be measured with sub-nanometer precision. |

| Refractive Index (n) | A measure of how light propagates through the material. | Varies with the degree of sulfonation. For fully sulfonated polystyrene, 'n' is ~0.06 lower than for pure polystyrene (at 633 nm). researchgate.net |

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential measurements are a critical tool for characterizing the surface charge of this compound in particulate or dissolved form. The zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk solution. It provides a direct indication of the magnitude of the electrostatic repulsion or attraction between particles and is a key predictor of colloidal stability.

Due to the presence of the sulfonate (-SO₃⁻) functional groups, this compound is a strong anionic polyelectrolyte and exhibits a significant negative zeta potential in aqueous suspension. researchgate.net This high negative charge is responsible for the electrostatic repulsion that stabilizes PSSNa-coated particles against aggregation.

The zeta potential of PSSNa is highly dependent on the solution's pH. However, as a salt of a strong acid (polystyrene sulfonic acid), its sulfonate groups remain ionized (negatively charged) over a very broad pH range, resulting in a consistently negative zeta potential from acidic to alkaline conditions. researchgate.net When PSSNa is adsorbed onto a positively charged surface, it can neutralize the surface charge and, at sufficient concentrations, cause a charge reversal, making the surface negatively charged. researchgate.net The ionic strength of the medium also plays a role; increasing salt concentrations can compress the electrical double layer and reduce the magnitude of the measured zeta potential. nihs.go.jp

| pH Value | Zeta Potential (mV) of PSS-coated Particles (Representative Data) |

| 3.0 | -35 |

| 5.0 | -40 |

| 7.0 | -42 |

| 9.0 | -45 |

| 11.0 | -45 |

| (Data are representative, derived from graphical information presented in studies on PSS-coated nanoparticles, illustrating the typical trend of maintaining a strong negative charge across a wide pH range. researchgate.net) |

Impurity Profiling and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the identification and quantification of organic impurities in bulk this compound and its finished products. The presence of residual monomers, cross-linking agents, and other byproducts from the manufacturing process must be controlled to ensure the material's quality and purity.